molecular formula C11H16O2 B14389266 4-(Pent-4-EN-1-YL)cyclohexane-1,3-dione CAS No. 88046-49-5

4-(Pent-4-EN-1-YL)cyclohexane-1,3-dione

Cat. No.: B14389266
CAS No.: 88046-49-5
M. Wt: 180.24 g/mol
InChI Key: PLUDDJVRVQGVPK-UHFFFAOYSA-N
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Description

4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O2 It is a derivative of cyclohexane-1,3-dione, where a pent-4-en-1-yl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-en-1-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with pent-4-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Pent-4-en-1-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to cyclohexane derivatives with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-en-1-yl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives with reduced functional groups.

    Substitution: Formation of substituted cyclohexane-1,3-dione derivatives.

Scientific Research Applications

4-(Pent-4-en-1-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is not fully understood. it is believed to act as an inhibitor of certain enzymes or receptors. For example, it may inhibit the epidermal growth factor receptor (EGFR), preventing ligands from binding and thereby inhibiting cellular proliferation

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct chemical and physical properties. This group can participate in additional chemical reactions, such as polymerization, and can influence the compound’s biological activity.

Properties

CAS No.

88046-49-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-pent-4-enylcyclohexane-1,3-dione

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h2,9H,1,3-8H2

InChI Key

PLUDDJVRVQGVPK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCC(=O)CC1=O

Origin of Product

United States

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